4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-4-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-15-4-2-5-17(12-15)14-23(21,22)20-10-6-16(7-11-20)13-19-9-3-8-18-19/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVZAABQUSCQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different piperidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural elements include:
- Piperidine ring : Provides conformational flexibility and basicity.
- Pyrazole-methyl group : Introduces hydrogen-bonding capabilities and modulates steric effects.
Comparisons with analogs from evidence :
Key Observations :
- The 3-methylbenzylsulfonyl group in the target compound offers a balance of lipophilicity and steric bulk compared to phenylsulfonyl () or trifluoromethyl-substituted analogs ().
- The pyrazole-methyl linker in the target compound may enhance conformational flexibility relative to direct aryl attachments ().
Physicochemical Properties
- Solubility : The 3-methylbenzyl group in the target compound likely reduces aqueous solubility compared to morpholine derivatives (), which benefit from oxygen’s polarity .
- Melting Points : reports melting points of ~180–200°C for trifluoromethyl analogs, suggesting that the target compound’s melting point may fall in a similar range due to comparable molecular rigidity .
- Lipophilicity (LogP) : The 3-methylbenzyl group increases LogP relative to phenylsulfonyl analogs () but less so than trifluoromethyl groups ().
Biological Activity
4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and the mechanisms underlying its activity, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : The pyrazole moiety can be synthesized via the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Piperidine Framework Construction : The piperidine ring is formed through cyclization reactions involving suitable amines and carbonyl precursors.
- Sulfonyl Group Introduction : The introduction of the sulfonyl group can be achieved through sulfonation reactions with sulfonic acids or sulfonyl chlorides.
Biological Activity Overview
This compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives indicate promising results against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest .
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and urease, contributing to its antibacterial and anticancer effects .
- Biofilm Disruption : The compound has shown efficacy in disrupting biofilm formation in pathogenic bacteria, enhancing its antimicrobial potential .
- Cell Membrane Integrity Disruption : Studies suggest that related compounds may compromise bacterial cell membrane integrity, leading to cell lysis .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Antimicrobial Efficacy : In a comparative study, this compound exhibited superior antibacterial activity compared to standard antibiotics against resistant strains of bacteria .
- Anti-inflammatory Research : A study evaluating the anti-inflammatory effects showed that the compound significantly reduced inflammatory markers in vitro, indicating its potential as a therapeutic agent for inflammatory conditions .
Data Summary Table
| Property | Observations |
|---|---|
| Antimicrobial Activity | MIC values: 0.22 - 0.25 µg/mL against pathogens |
| Anti-inflammatory Effects | Inhibition of NO production in macrophages |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanisms | Enzyme inhibition, biofilm disruption |
Q & A
Basic Research Question
- logP calculation : Use Schrödinger’s QikProp or ACD/Labs software to estimate lipophilicity (target logP ~2–4 for blood-brain barrier penetration) .
- Solubility : Hansen solubility parameters and molecular dynamics simulations in aqueous/PBS environments .
- pKa prediction : DFT-based tools (e.g., MarvinSketch) to identify ionizable groups (e.g., sulfonyl or pyrazole N-atoms) .
How can structural modifications enhance its target selectivity?
Advanced Research Question
- Substituent engineering : Replace the 3-methylbenzyl group with halogenated analogs (e.g., 4-fluorobenzyl) to improve receptor affinity .
- Scaffold hopping : Replace piperidine with morpholine or azepane to reduce off-target binding .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted protein degradation .
What spectroscopic techniques confirm its structural integrity?
Basic Research Question
- NMR : ¹H and ¹³C NMR to verify piperidine chair conformation and sulfonyl group integration (δ ~3.5–4.0 ppm for CH₂-SO₂) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., piperidine-pyrazole dihedral angles) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ = 375.15 for C₁₇H₂₁N₃O₂S) .
How can in vitro toxicity be assessed for this compound?
Basic Research Question
- Hepatotoxicity : HepG2 cell assays with ALT/AST release quantification .
- hERG inhibition : Patch-clamp electrophysiology or fluorescence-based binding assays (IC₅₀ < 10 µM indicates cardiac risk) .
- CYP inhibition : Luminescent assays for CYP3A4/2D6 isoforms .
What strategies improve its pharmacokinetic profile?
Advanced Research Question
- Prodrug design : Esterify the sulfonyl group to enhance oral bioavailability .
- Nanoparticle encapsulation : Use PLGA or liposomes to prolong half-life in plasma .
- Metabolic blocking : Introduce deuterium at labile positions (e.g., benzylic CH₂) to slow oxidative degradation .
How can in silico modeling predict its interaction with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Glide to model binding poses in kinase ATP pockets (e.g., Aurora A) .
- MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrazole N1) .
How do researchers address discrepancies in reported synthetic yields?
Advanced Research Question
- Reaction reproducibility : Validate air/moisture sensitivity via Schlenk line techniques .
- Byproduct analysis : LC-MS/MS to detect sulfonic acid derivatives from over-sulfonylation .
- Scale-up challenges : Use flow chemistry for exothermic reactions (e.g., sulfonylation) to maintain yield consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
